(3S)-5-Bromo-1-{[tert-butyl(diphenyl)silyl]oxy}hex-5-en-3-ol
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Overview
Description
(3S)-5-Bromo-1-{[tert-butyl(diphenyl)silyl]oxy}hex-5-en-3-ol: is a complex organic compound with a unique structure that includes a bromine atom, a tert-butyl group, and a diphenylsilyl group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-5-Bromo-1-{[tert-butyl(diphenyl)silyl]oxy}hex-5-en-3-ol typically involves multiple steps. One common method starts with the preparation of the hex-5-en-3-ol backbone, followed by the introduction of the bromine atom and the tert-butyl(diphenyl)silyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Substitution: The bromine atom in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like hydroxide, cyanide, or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium hydroxide, potassium cyanide, and various amines.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Hydroxylated, cyanated, or aminated derivatives.
Scientific Research Applications
Chemistry: In synthetic organic chemistry, (3S)-5-Bromo-1-{[tert-butyl(diphenyl)silyl]oxy}hex-5-en-3-ol is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in the development of new compounds.
Biology and Medicine: This compound may be explored for its potential biological activity. Its structural features could interact with biological targets, leading to the development of new pharmaceuticals or biologically active molecules.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, materials science, and as a precursor for various functionalized compounds.
Mechanism of Action
The mechanism of action of (3S)-5-Bromo-1-{[tert-butyl(diphenyl)silyl]oxy}hex-5-en-3-ol involves its interaction with specific molecular targets. The bromine atom and the tert-butyl(diphenyl)silyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
(3S)-5-Bromo-1-{[tert-butyl(diphenyl)silyl]oxy}hex-5-en-2-ol: Similar structure but with a different position of the hydroxyl group.
(3S)-5-Bromo-1-{[tert-butyl(diphenyl)silyl]oxy}hex-4-en-3-ol: Similar structure but with a different position of the double bond.
(3S)-5-Bromo-1-{[tert-butyl(diphenyl)silyl]oxy}hex-5-en-3-one: Similar structure but with a ketone group instead of a hydroxyl group.
Uniqueness: The uniqueness of (3S)-5-Bromo-1-{[tert-butyl(diphenyl)silyl]oxy}hex-5-en-3-ol lies in its specific stereochemistry and the combination of functional groups. This combination allows for selective reactions and applications that may not be possible with other similar compounds.
Properties
CAS No. |
920018-53-7 |
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Molecular Formula |
C22H29BrO2Si |
Molecular Weight |
433.5 g/mol |
IUPAC Name |
(3S)-5-bromo-1-[tert-butyl(diphenyl)silyl]oxyhex-5-en-3-ol |
InChI |
InChI=1S/C22H29BrO2Si/c1-18(23)17-19(24)15-16-25-26(22(2,3)4,20-11-7-5-8-12-20)21-13-9-6-10-14-21/h5-14,19,24H,1,15-17H2,2-4H3/t19-/m0/s1 |
InChI Key |
DSCRUYZRZDQACZ-IBGZPJMESA-N |
Isomeric SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC[C@@H](CC(=C)Br)O |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCC(CC(=C)Br)O |
Origin of Product |
United States |
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